molecular formula C18H12N2O2 B14630354 (Pyridazine-4,5-diyl)bis(phenylmethanone) CAS No. 53074-26-3

(Pyridazine-4,5-diyl)bis(phenylmethanone)

Cat. No.: B14630354
CAS No.: 53074-26-3
M. Wt: 288.3 g/mol
InChI Key: ARAXCKVOCHSIGQ-UHFFFAOYSA-N
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Description

(Pyridazine-4,5-diyl)bis(phenylmethanone) is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a pyridazine ring substituted with two phenylmethanone groups at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridazine-4,5-diyl)bis(phenylmethanone) typically involves the reaction of pyridazine derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and helps in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Pyridazine-4,5-diyl)bis(phenylmethanone) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Pyridazine-4,5-diyl)bis(phenylmethanone) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine dioxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenylmethanone groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Pyridazine dioxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

(Pyridazine-4,5-diyl)bis(phenylmethanone) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Pyridazine-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound of (Pyridazine-4,5-diyl)bis(phenylmethanone).

    Phenylmethanone: A simpler compound containing the phenylmethanone group.

    Benzoylpyridazine: A related compound with a benzoyl group attached to the pyridazine ring.

Uniqueness

(Pyridazine-4,5-diyl)bis(phenylmethanone) is unique due to the presence of two phenylmethanone groups on the pyridazine ring, which can significantly alter its chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

53074-26-3

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

(5-benzoylpyridazin-4-yl)-phenylmethanone

InChI

InChI=1S/C18H12N2O2/c21-17(13-7-3-1-4-8-13)15-11-19-20-12-16(15)18(22)14-9-5-2-6-10-14/h1-12H

InChI Key

ARAXCKVOCHSIGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=NC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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